molecular formula C21H13Cl2NOS B414594 3-CHLORO-N-{4'-CHLORO-[1,1'-BIPHENYL]-4-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N-{4'-CHLORO-[1,1'-BIPHENYL]-4-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B414594
M. Wt: 398.3g/mol
InChI Key: ZJULLCNRXDRFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring system, which is fused with a carboxamide group and substituted with chloro and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving thiophene derivativesThe final step involves the formation of the carboxamide group through amide bond formation reactions, often using reagents such as carbodiimides or acid chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4’-chlorobiphenyl-4-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of chloro, biphenyl, and carboxamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13Cl2NOS

Molecular Weight

398.3g/mol

IUPAC Name

3-chloro-N-[4-(4-chlorophenyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H13Cl2NOS/c22-15-9-5-13(6-10-15)14-7-11-16(12-8-14)24-21(25)20-19(23)17-3-1-2-4-18(17)26-20/h1-12H,(H,24,25)

InChI Key

ZJULLCNRXDRFBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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